molecular formula C20H18N2OS2 B2941251 N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(p-tolylthio)acetamide CAS No. 922803-14-3

N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(p-tolylthio)acetamide

Cat. No.: B2941251
CAS No.: 922803-14-3
M. Wt: 366.5
InChI Key: CFCDQKHAZSDOJP-UHFFFAOYSA-N
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Description

N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(p-tolylthio)acetamide is a synthetic organic compound featuring a naphthalene ring fused to a thiazole moiety, which is further functionalized with a (p-tolylthio)acetamide group. This structure places it within a class of compounds known for their potential in various biochemical and pharmacological research applications. Compounds based on the 4,5-dihydronaphtho[1,2-d]thiazole scaffold have been investigated for their significant biological activities. Related structures have demonstrated promising antimycobacterial properties in vitro, showing activity against Mycobacterium tuberculosis strains . Furthermore, closely related substituted 4,5-dihydronaphtho[1,2-d]thiadiazoles have exhibited significant antifungal activity against pathogens like Cryptococcus neoformans , suggesting a potential research pathway for this compound in antimicrobial studies . The naphthothiazole core is also of interest in central nervous system research, as analogous structures, such as naphtha[1,2-d]thiazol-2-yl semicarbazides, have been explored as potential anticonvulsant agents . This acetamide derivative is intended for Research Use Only (RUO) and is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should handle this compound with appropriate care in a controlled laboratory environment.

Properties

IUPAC Name

N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2-(4-methylphenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2OS2/c1-13-6-9-15(10-7-13)24-12-18(23)21-20-22-19-16-5-3-2-4-14(16)8-11-17(19)25-20/h2-7,9-10H,8,11-12H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFCDQKHAZSDOJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)NC2=NC3=C(S2)CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(p-tolylthio)acetamide is a chemical compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C₁₉H₁₈N₂OS
  • Molecular Weight : 342.42 g/mol
  • CAS Number : 557782-81-7

The compound features a naphtho[1,2-d]thiazole core linked to a thioether group and an acetamide moiety, which contributes to its unique biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps include:

  • Formation of the Naphtho[1,2-d]thiazole Core : This step often involves cyclization reactions under acidic or basic conditions.
  • Introduction of the Thioether Group : This can be achieved through nucleophilic substitution reactions.
  • Acetylation : The final step involves the acetylation of the amine group to form the acetamide.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may inhibit specific kinases involved in cancer cell proliferation and survival pathways.
  • Cell Line Studies : In vitro studies have shown cytotoxic effects against various cancer cell lines (e.g., MCF-7 breast cancer cells), with IC50 values indicating effective concentrations for inducing cell death.

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory potential of this compound:

  • COX Inhibition : Similar thiazole derivatives have been studied as inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
  • In Vivo Studies : Animal models demonstrate reduced inflammation markers following treatment with related compounds.

Study 1: Anticancer Efficacy in Breast Cancer Models

A recent study evaluated the anticancer effects of this compound on MCF-7 cells. The results indicated:

Treatment Concentration (µM)Cell Viability (%)
0100
1085
2565
5040
10015

The compound demonstrated a dose-dependent reduction in cell viability.

Study 2: Anti-inflammatory Activity in Animal Models

In an animal model of induced inflammation (e.g., carrageenan-induced paw edema), treatment with the compound resulted in:

Time Point (hours)Control Group Edema (mm)Treated Group Edema (mm)
15.03.0
36.54.0
67.04.5

These findings suggest significant anti-inflammatory effects compared to controls.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogs include:

N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide (BD764885) Key Differences: Replaces the p-tolylthio group with a 3,4-dimethoxyphenyl moiety. However, the absence of a sulfur atom in the substituent may reduce lipophilicity compared to the p-tolylthio group .

2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a, 6b, 6c from )

  • Key Differences : Features a triazole ring instead of a thiazole and a naphthyloxy-methyl group.
  • Impact : The triazole ring introduces additional hydrogen-bonding capacity, while the naphthyl group may improve π-π stacking interactions. However, the absence of a sulfur atom in the core heterocycle could reduce stability under oxidative conditions .

Spectral and Physicochemical Properties

Property N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(p-tolylthio)acetamide BD764885 Compound 6b
IR (C=O stretch) ~1670–1680 cm⁻¹ (predicted) ~1671 cm⁻¹ 1682 cm⁻¹
1H NMR (NH signal) ~10.8–11.0 ppm (predicted) Not reported 10.79 ppm
Molecular Weight ~394.5 g/mol (calculated) 380.45 g/mol 404.35 g/mol
Key Substituent p-Tolylthio (S-linked methylphenyl) 3,4-Dimethoxyphenyl 2-Nitrophenyl
  • Key Observations :
    • The p-tolylthio group in the target compound likely increases lipophilicity (logP) compared to BD764885’s dimethoxyphenyl group, favoring membrane penetration.
    • The nitro group in Compound 6b introduces strong electron-withdrawing effects, which may reduce metabolic stability compared to the electron-donating methylthio group in the target compound .

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